

chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B1627667

[Get Quote](#)

. ## An In-depth Technical Guide to **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine**: Properties, Synthesis, and Applications

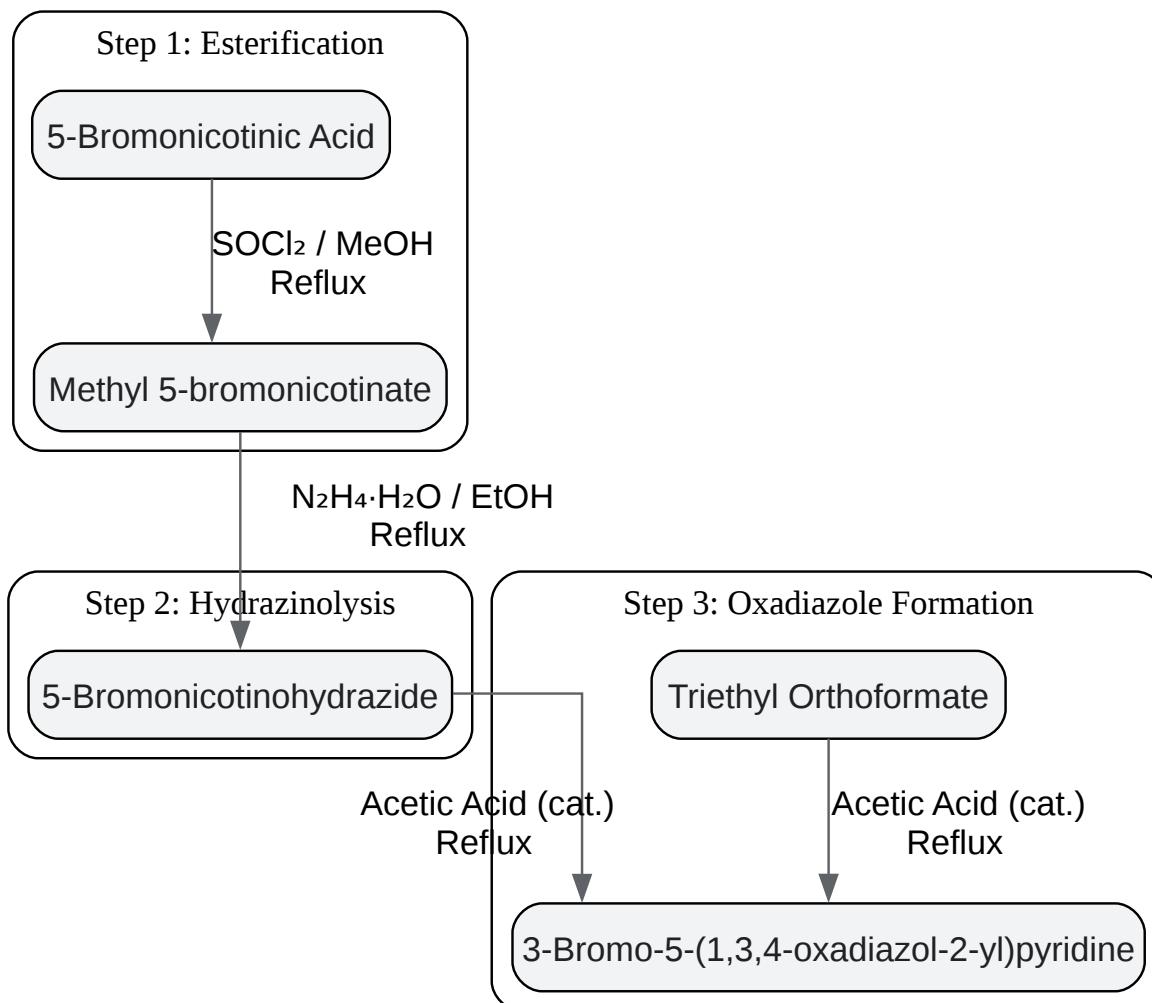
Executive Summary

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. This molecule strategically integrates three key pharmacophores: a pyridine ring, a bromine atom, and a 1,3,4-oxadiazole moiety. This unique combination confers a versatile reactivity profile and a high potential for biological activity. The pyridine and oxadiazole rings act as bioisosteres for ester and amide functionalities, enhancing metabolic stability and serving as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive analysis of its chemical properties, outlines a robust synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties

The structural architecture of **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine** is the foundation of its chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring influences the electron density of the entire system, while the bromine atom at the 5-position provides a key site for synthetic modification.

Table 1: Core Physicochemical and Spectroscopic Data


Property	Value / Description	Source / Rationale
Molecular Formula	C ₇ H ₄ BrN ₃ O	-
Molecular Weight	226.03 g/mol	-
CAS Number	Not consistently assigned.	Often synthesized as a research intermediate.
Appearance	Expected to be a white to off-white solid.	Based on analogous heterocyclic compounds.
Melting Point	Not reported; predicted >150 °C.	High aromaticity and potential for crystal packing.
Solubility	Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).	Polarity of the heterocyclic rings.
¹ H NMR (DMSO-d ₆)	Predicted δ 9.3-9.4 (s, 1H, H2-pyr), 9.0-9.1 (s, 1H, H6-pyr), 8.6-8.7 (s, 1H, H4-pyr), 9.5-9.6 (s, 1H, H5-oxadiazole).	Chemical shifts are downfield due to the deshielding effects of the electronegative N and O atoms and aromatic ring currents.[1][2][3]
¹³ C NMR (DMSO-d ₆)	Predicted δ 164-166 (C2-oxa), 160-162 (C5-oxa), 152-154 (C6-pyr), 148-150 (C2-pyr), 138-140 (C4-pyr), 122-124 (C5-pyr), 120-122 (C3-pyr).	The carbons of the oxadiazole ring are highly deshielded. The C-Br carbon (C5-pyr) is also significantly affected.[3][4][5][6][7]
IR (KBr, cm ⁻¹)	~3100 (Ar C-H str), ~1600 (C=N str), ~1580 (C=C str), ~1150 (C-O-C str), ~550 (C-Br str).	Characteristic vibrational frequencies for the functional groups present.[8]
Mass Spec (EI)	M ⁺ peak at m/z 225/227 (approx. 1:1 ratio).	Isotopic signature of bromine.

Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine** is most reliably achieved through a multi-step sequence starting from commercially available 5-bromonicotinic acid. The causality behind this pathway lies in the robust and well-established reactions for forming the hydrazide intermediate and the subsequent cyclodehydration to the oxadiazole ring.

Proposed Synthetic Workflow

The chosen pathway involves three primary transformations: (1) Esterification of the carboxylic acid to prevent side reactions and activate the carbonyl group, (2) Hydrazinolysis to form the key carbohydrazide intermediate, and (3) Cyclodehydration to construct the 1,3,4-oxadiazole ring.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine**.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of Methyl 5-bromonicotinate

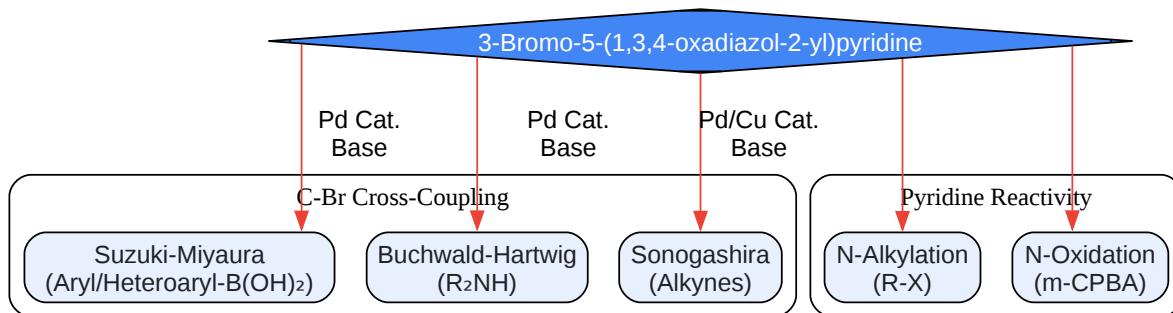
- Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10 vol).
- Cool the suspension to 0 °C in an ice bath.

- Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ, which is immediately esterified by the methanol solvent. The excess methanol drives the reaction to completion.
- Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).
- Cool the reaction and concentrate under reduced pressure.
- Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 vol).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinohydrazide[9]

- Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (10 vol).
- Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours. Causality: The large excess of hydrazine drives the nucleophilic acyl substitution, converting the ester to the more stable hydrazide.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-bromonicotinohydrazide.

Step 3: Synthesis of **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine**


- To a flask containing 5-bromonicotinohydrazide (1.0 eq), add triethyl orthoformate (10 vol). Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent for the cyclization to the oxadiazole ring.
- Add a catalytic amount of glacial acetic acid.

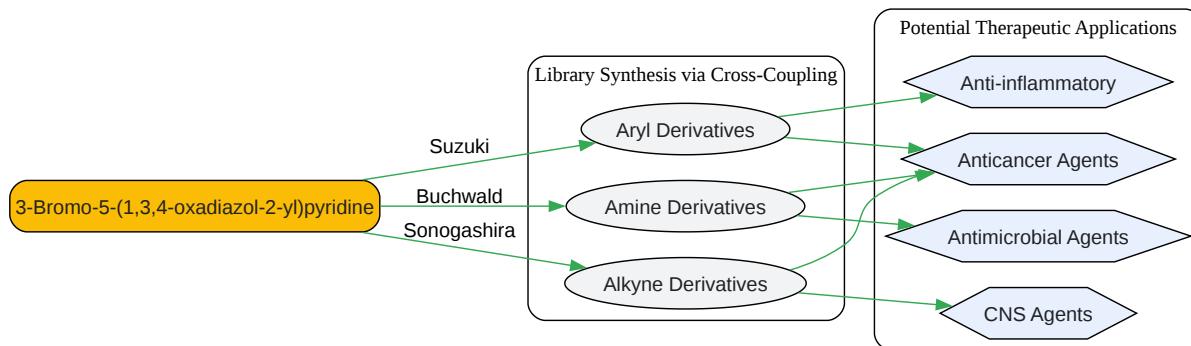
- Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by LC-MS.
- After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
- The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the final product.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for synthetic elaboration: the C-Br bond on the pyridine ring and the pyridine nitrogen. This dual reactivity makes it an exceptionally valuable building block for creating libraries of complex molecules.

- Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, amine, and alkyne functionalities, respectively. The choice of catalyst and ligand is critical, as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.^[10] Ligands such as those based on phosphines (e.g., PPh_3 , XPhos) are often employed to mitigate this issue.^{[11][12][13][14]}
- Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-Br bond can undergo SNAr with strong nucleophiles under forcing conditions.
- Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized with alkyl halides or undergo N-oxidation, which can further modify the electronic properties and reactivity of the ring system.

[Click to download full resolution via product page](#)


Caption: Reactivity landscape of **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine**.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities.[15] It is often used as a bioisostere for amide or ester groups to improve pharmacokinetic properties such as metabolic stability and cell permeability. The combination with a pyridine ring, another cornerstone of drug design, and a versatile bromo-substituent positions this molecule as a powerful starting point for drug discovery programs.

Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential in various therapeutic areas:

- **Anticancer:** Many derivatives exhibit cytotoxic activity against various cancer cell lines.[6][8]
- **Antimicrobial:** The scaffold is a common feature in agents with antibacterial and antifungal properties.[16][17]
- **Anti-inflammatory:** Compounds incorporating this moiety have shown potent anti-inflammatory effects.[15]
- **Neurological Disorders:** It has been explored for anticonvulsant and antidepressant activities.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in drug discovery programs.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for derivatizing the title compound, with integrated quality control checks.

Objective: To synthesize 3-Phenyl-5-(1,3,4-oxadiazol-2-yl)pyridine.

Materials:

- **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)

- 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add **3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine**, phenylboronic acid, K_2CO_3 , and $Pd(PPh_3)_4$.
- Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the $Pd(0)$ catalyst, rendering it inactive.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.
- Monitoring (Validation Point 1): Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot on a TLC plate alongside the starting material. A new, more nonpolar spot should appear, and the starting material spot should diminish. LC-MS can be used for definitive confirmation of product formation (expected m/z for product = 223.07).
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
- Characterization (Validation Point 2): Obtain 1H NMR, ^{13}C NMR, and mass spectra of the purified product. The 1H NMR should show characteristic signals for the newly introduced phenyl group, and the mass spectrum should confirm the molecular weight of 223.07. The bromine isotopic pattern in the MS will be absent.

Conclusion and Future Outlook

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine represents a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the systematic development of novel compounds. The proven importance of the pyridine and 1,3,4-oxadiazole scaffolds in drug discovery strongly suggests

that derivatives of this molecule will continue to be promising candidates for development as new therapeutic agents. Future research will likely focus on expanding the library of derivatives through advanced cross-coupling techniques and evaluating their biological activities across a wider range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0000926) [hmdb.ca]
- 3. testbook.com [testbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complete ^1H and ^{13}C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]
- 7. ^{13}C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]

- 17. Synthesis and Bioactivity of Pyridine Containing 1,3,4-Oxadiazole Derivatives
[cjcu.jlu.edu.cn]
- To cite this document: BenchChem. [chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1627667#chemical-properties-of-3-bromo-5-1-3-4-oxadiazol-2-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com